REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([O:9]C)[C:6]([C:11]#[N:12])=[CH:5][C:4]=1[O:13]C)#[N:2].[Br-].[Br-].[Br-].[Al+3].Cl>C1C=CC=CC=1>[C:1]([C:3]1[CH:8]=[C:7]([OH:9])[C:6]([C:11]#[N:12])=[CH:5][C:4]=1[OH:13])#[N:2] |f:1.2.3.4|
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C(=C1)OC)C#N)OC
|
Name
|
|
Quantity
|
312.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heat-refluxing for 7 hours
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Duration
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7 h
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture as cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
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Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
DISSOLUTION
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Details
|
dissolved in 2N-sodium hydroxide aqueous solution
|
Type
|
FILTRATION
|
Details
|
The resultant insoluble residue was filtered off
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(O)C=C(C(=C1)O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g | |
YIELD: PERCENTYIELD | 41.7% | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |